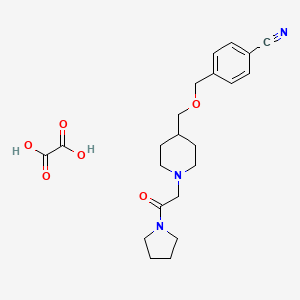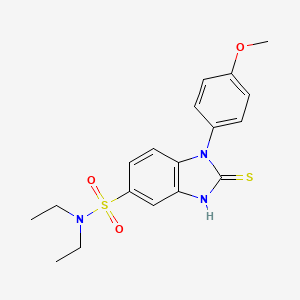
4-(((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is an organic compound known for its diverse applications in various scientific fields. It is composed of a complex structure that integrates pyrrolidine, piperidine, and benzonitrile groups, making it a valuable molecule for studying various chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate generally involves multi-step reactions. Initially, the synthesis starts with the formation of the pyrrolidine derivative through alkylation or acylation reactions. This intermediate is then coupled with a piperidine moiety via reductive amination or other suitable methods. The resulting intermediate undergoes etherification to introduce the benzonitrile group, followed by oxalate addition for stabilization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Automated reactors with precise temperature, pressure, and reagent control are often employed. The use of continuous flow systems can enhance the efficiency and safety of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate can undergo various types of reactions, including:
Oxidation: Conversion into more oxidized states using agents like potassium permanganate or chromium trioxide.
Reduction: Reductive transformations using hydrogen gas over palladium or nickel catalysts.
Substitution: Nucleophilic or electrophilic substitutions on the aromatic ring or nitrogen atoms.
Common Reagents and Conditions
The reactions involving this compound typically use reagents such as:
Strong acids (sulfuric acid, hydrochloric acid) or bases (sodium hydroxide, potassium tert-butoxide).
Organic solvents (dichloromethane, ethanol, acetonitrile) to dissolve reactants and facilitate reactions.
Major Products
Major products of these reactions vary depending on the reaction type, ranging from oxidized derivatives to substituted aromatic compounds, contributing to the versatility of the compound in different synthetic routes.
Scientific Research Applications
4-(((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate has several notable scientific research applications:
Chemistry: : As a building block for the synthesis of complex organic molecules, it aids in the development of new synthetic methodologies.
Biology: : Utilized in the study of biological systems, particularly in the exploration of enzyme interactions and cellular pathways.
Medicine: : Investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.
Industry: : Applied in the production of materials with specialized properties, such as polymers or advanced coatings.
Mechanism of Action
The mechanism by which 4-(((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate exerts its effects is primarily through its interaction with molecular targets. These targets can include enzymes, receptors, or other biological molecules, leading to modulation of specific pathways. The compound's structure allows it to bind effectively, altering the activity of its targets and resulting in observable biological or chemical changes.
Comparison with Similar Compounds
When compared with similar compounds, such as other piperidine or pyrrolidine derivatives, 4-(((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate stands out due to its unique combination of functional groups. This combination provides distinct chemical reactivity and biological activity, making it valuable for various applications. Similar compounds might include:
N-(2-((Benzyl(methyl)amino)methyl)pyrrolidin-1-yl)-2-oxoacetamide
4-((1-(2-(Dimethylamino)ethyl)piperidin-4-yl)methoxy)benzonitrile
1-(2-Oxo-2-((phenylmethyl)amino)ethyl)piperidin-4-yl benzoate
These compounds, while sharing some structural features, differ in their functional groups and overall reactivity, leading to distinct applications and effects.
Properties
IUPAC Name |
oxalic acid;4-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2.C2H2O4/c21-13-17-3-5-18(6-4-17)15-25-16-19-7-11-22(12-8-19)14-20(24)23-9-1-2-10-23;3-1(4)2(5)6/h3-6,19H,1-2,7-12,14-16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLQRHPVCAZXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2664624.png)

![2-(2-chlorophenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide](/img/structure/B2664628.png)

![2,5-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2664633.png)
![5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide](/img/structure/B2664634.png)
![N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2664636.png)
![7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline](/img/structure/B2664638.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/new.no-structure.jpg)

